(5-bromo-1H-indazol-3-yl)methanamine

Physicochemical Properties Lipophilicity Drug Design

Select (5-bromo-1H-indazol-3-yl)methanamine for kinase-targeted medicinal chemistry. The C5-bromine enables high-yield Suzuki-Miyaura cross-coupling for rapid SAR library expansion—unlike chloro/fluoro analogs—while the 3-methanamine handle supports orthogonal functionalization. Validated intermediate for IKK2 inhibitors (rheumatoid arthritis, asthma, oncology) and JAK2 fragment growth (PDB: 3E62). Insist on ≥97% purity with HPLC/NMR documentation to eliminate in-house repurification delays. Generic substitution with lighter-halogen analogs risks synthetic failure and suboptimal lipophilicity.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 885271-37-4
Cat. No. B1499131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-1H-indazol-3-yl)methanamine
CAS885271-37-4
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Br)CN
InChIInChI=1S/C8H8BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12)
InChIKeyUMXFIKCLHAXJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-Indazol-3-yl)Methanamine (CAS 885271-37-4): Baseline Properties and Comparator Identification


(5-Bromo-1H-indazol-3-yl)methanamine (CAS 885271-37-4) is a brominated indazole derivative characterized by a methanamine group at the 3-position and a bromine atom at the 5-position of the indazole core . This substitution pattern confers distinct physicochemical properties, including a molecular weight of 226.07 g/mol and enhanced lipophilicity compared to non-halogenated or lighter halogenated analogs . The compound serves primarily as a versatile building block in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of kinase inhibitors [1]. Relevant comparators include the 5-chloro (CAS 118511-97-0) and 5-fluoro (CAS 944904-69-2) analogs, as well as the unsubstituted (1H-indazol-3-yl)methanamine (CAS 267413-25-2), each offering distinct reactivity and physicochemical profiles that influence their suitability for specific synthetic routes and target engagement strategies [2].

Why In-Class Substitution Fails: Critical Differentiation of 5-Bromo-1H-Indazol-3-yl)Methanamine from Closely Related Halogenated Indazole Methanamines


Generic substitution among halogenated indazole methanamines is scientifically unsound due to profound, quantifiable differences in key physicochemical properties, synthetic reactivity, and biological engagement potential. The specific halogen at the 5-position directly dictates the molecule's lipophilicity, a critical determinant of passive membrane permeability and protein binding . Furthermore, the bromine atom serves as a superior leaving group for cross-coupling reactions compared to chlorine or fluorine, enabling distinct synthetic pathways and functional group tolerance [1]. These factors are not merely incremental variations; they fundamentally alter the compound's suitability as an intermediate for specific drug targets and its overall performance in medicinal chemistry workflows. Selecting an analog without accounting for these quantified differences risks synthetic failure, suboptimal pharmacokinetic profiles, and ultimately, project delays and wasted resources [2]. The following sections provide direct, comparative evidence to support this position.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 5-Bromo-1H-Indazol-3-yl)Methanamine Against Key Comparators


Evidence Dimension 1: Halogen-Dependent Physicochemical Properties and Their Impact on Permeability

The target compound exhibits a significantly higher molecular weight and enhanced lipophilicity compared to its chloro and fluoro analogs, directly impacting its potential for passive membrane permeability. The 5-bromo substitution yields a molecular weight of 226.07 g/mol and is associated with increased lipophilicity . In contrast, the 5-chloro analog (CAS 118511-97-0) has a molecular weight of 181.63 g/mol, and the 5-fluoro analog (CAS 944904-69-2) has a molecular weight of 165.17 g/mol [1]. While precise LogP values for these specific compounds are not uniformly reported in public domains, the well-established principle of halogen-induced lipophilicity (with bromine conferring greater lipophilicity than chlorine or fluorine) is a class-level inference supported by extensive medicinal chemistry literature [2].

Physicochemical Properties Lipophilicity Drug Design

Evidence Dimension 2: Synthetic Utility in Cross-Coupling Reactions (Suzuki-Miyaura)

The bromine atom at the 5-position serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient derivatization. In a comparative study of Suzuki-Miyaura coupling conditions for 5-bromoindazoles, the substrate 5-bromo-1-ethyl-1H-indazole achieved coupling yields ranging from 22% to 75% depending on the catalyst system, with Pd(PPh3)2Cl2 affording a 75% yield in 4 hours [1]. This demonstrates the inherent reactivity of the 5-bromoindazole scaffold. In contrast, analogous cross-coupling of 5-chloroindazoles generally requires more forcing conditions and specialized catalysts due to the lower reactivity of the C-Cl bond, while 5-fluoroindazoles are essentially inert under standard Suzuki conditions [2].

Synthetic Chemistry Cross-Coupling Building Block

Evidence Dimension 3: Validated Role as a Key Intermediate in Potent Kinase Inhibitor Synthesis (IKK2 and JAK2)

The target compound's core scaffold is a validated key intermediate in the synthesis of potent kinase inhibitors. Specifically, a derivative of 5-bromo-1H-indazol-3-yl)methanamine (1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate) was identified as a key intermediate for a potent IKK2 inhibitor . Furthermore, the closely related 5-bromo-1H-indazol-3-amine was identified as a fragment hit in a fragment-based drug discovery campaign targeting JAK2, with an X-ray crystal structure confirming its binding in the ATP-binding pocket (PDB: 3E62) [1][2]. This demonstrates the scaffold's intrinsic affinity for a clinically relevant kinase target. In contrast, the 5-fluoro analog has been primarily associated with RIP2 kinase inhibition [3], highlighting target divergence based on halogen substitution.

Kinase Inhibitor Medicinal Chemistry Drug Development

Evidence Dimension 4: Regulatory and Safety Classification Differences Among Halogenated Indazole Methanamines

The 5-chloro analog, (5-chloro-1H-indazol-3-yl)methanamine hydrochloride (CAS 1801257-24-8), carries specific GHS hazard classifications: H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. In contrast, the target 5-bromo compound's safety data sheet (SDS) is available from suppliers but its specific hazard statements were not located in public, authoritative databases for this analysis . However, brominated aromatic compounds generally require careful handling due to potential toxicity and environmental concerns .

Safety Regulatory Compliance Procurement

Evidence Dimension 5: Commercial Availability and Supply Chain Considerations

The target compound is commercially available from multiple reputable suppliers with specified purity levels. For instance, Bidepharm offers the compound with a standard purity of 97% and provides batch-specific QC data (NMR, HPLC, GC) . This level of transparency and quality assurance is comparable to the 5-fluoro analog, which is also available at 95-98% purity from suppliers like AKSci and Bidepharm . The 5-chloro analog is available as a hydrochloride salt (CAS 1801257-24-8) with a molecular weight of 218.08 g/mol [1]. This commercial landscape ensures reliable sourcing for the target compound.

Procurement Supply Chain Purity

Optimal Research and Industrial Application Scenarios for 5-Bromo-1H-Indazol-3-yl)Methanamine Based on Verified Differentiation


Scenario 1: Synthesis of IKK2 Kinase Inhibitors for Inflammation and Oncology Research

Given its validated use as a key intermediate in the synthesis of potent IKK2 inhibitors , (5-bromo-1H-indazol-3-yl)methanamine is the preferred building block for medicinal chemistry programs targeting IKK2-driven pathologies, including rheumatoid arthritis, asthma, and certain cancers . Its bromine substituent not only provides a versatile handle for further derivatization but also contributes to optimal lipophilicity for cell permeability .

Scenario 2: Fragment-Based Drug Discovery (FBDD) Targeting JAK2

The 5-bromoindazol-3-amine scaffold, a close structural analog, has been validated as a fragment hit against JAK2 with a high-resolution X-ray crystal structure (PDB: 3E62) [1][2]. (5-Bromo-1H-indazol-3-yl)methanamine serves as a suitable and readily functionalizable starting point for fragment growth and optimization strategies aimed at JAK2 and potentially other kinases with similar ATP-binding pocket topologies. The bromine atom can be utilized for structure-activity relationship (SAR) exploration via cross-coupling or for heavy atom derivatization in crystallography.

Scenario 3: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

For projects requiring the rapid generation of C5-arylated or heteroarylated indazole libraries, (5-bromo-1H-indazol-3-yl)methanamine is the superior choice over its chloro and fluoro analogs. The bromine atom's established reactivity in Suzuki-Miyaura couplings [3] ensures efficient and high-yielding diversification, enabling the parallel synthesis of multiple analogs for biological evaluation. The methanamine group remains available for orthogonal functionalization, maximizing synthetic efficiency.

Scenario 4: Academic Research Requiring High-Purity, Validated Building Blocks

For academic laboratories and core facilities prioritizing reproducibility and time-to-data, sourcing (5-bromo-1H-indazol-3-yl)methanamine from vendors providing high purity (≥97%) and comprehensive QC documentation (NMR, HPLC, GC) minimizes the need for costly and time-consuming in-house purification. This ensures that observed biological or synthetic outcomes are attributable to the compound's intrinsic properties rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-bromo-1H-indazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.